N-Nitrosomethylaminosulfolane

描述

Synthesis Analysis

An efficient synthesis of N-nitrosamines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method has a broad substrate scope and is free from metal and acid, making it an attractive option for the synthesis of various N-nitroso compounds .

Molecular Structure Analysis

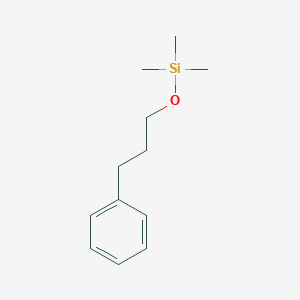

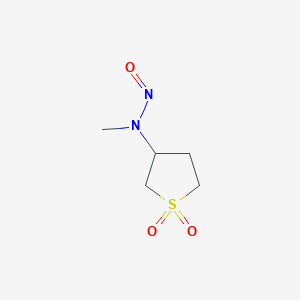

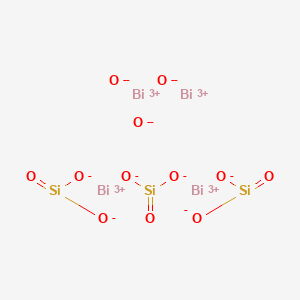

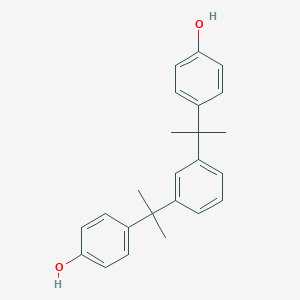

N-Nitrosomethylaminosulfolane contains a total of 21 bonds, including 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 N-nitroso group (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .

Chemical Reactions Analysis

N-Nitrosamines, including N-Nitrosomethylaminosulfolane, are a class of compounds that share a general structure where the amine moiety may be derived from any organic secondary amine . They are known to undergo various chemical reactions, including enzymatic α-hydroxylation with cytochrome P450, which subsequently forms the dealkylated primary nitrosamine .

科学研究应用

Peroxidase-dependent Oxidation of Sulfonamides

Research has shown that the hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Activated monocytes and neutrophils (human and canine) can metabolize sulfamethoxazole to its hydroxylamine metabolite and nitrosulfamethoxazole, indicating extrahepatic bioactivation could be significant in adverse reactions to sulfonamides (Cribb et al., 1990).

Iron-catalyzed N-arylsulfonamide Formation

A study presented a one-step catalytic synthesis of N-arylsulfonamides from the direct coupling of sodium arylsulfinates with nitroarenes in the presence of FeCl2 and NaHSO3, demonstrating the use of nitroarenes as nitrogen sources and highlighting a broad tolerance for various functional groups in the reaction system (Zhang et al., 2015).

N-Nitrosodimethylamine (NDMA) Precursor Analysis

NDMA, a potent carcinogen, forms during chloramination of water and wastewater treatment plant effluents. A method for quantifying NDMA organic precursors was described, offering insights into the formation mechanisms and potential prevention strategies for NDMA in water treatment processes (Mitch et al., 2003).

Inhibition of N-nitrosodiethylamine Carcinogenesis by Organosulfur Compounds

Research on organosulfur compounds found in Allium species, such as garlic and onions, demonstrated their capacity to inhibit N-nitrosodiethylamine (NDEA)-induced carcinogenesis in mice. These compounds, including diallyl disulfide and allyl mercaptan, showed significant inhibition of neoplasia, highlighting their potential in cancer prevention (Wattenberg et al., 1989).

安全和危害

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXZYVFNZCXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030615 | |

| Record name | 3-(N-Nitrosomethylamino)sulfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosomethylaminosulfolane | |

CAS RN |

13256-21-8 | |

| Record name | NSC 96392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethylaminosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(N-Nitrosomethylamino)sulfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13256-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)